Cas no 760903-26-2 (N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine)

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine is a heterocyclic organic compound featuring a thienyl-substituted thiazole core functionalized with a guanidine group. This structure imparts unique electronic and binding properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound's thiazole and thiophene moieties contribute to its potential as a ligand or pharmacophore, particularly in targeting biological systems with high specificity. Its guanidine group enhances solubility and reactivity, facilitating further derivatization. This compound is of interest in the development of therapeutics, agrochemicals, and optoelectronic materials due to its robust synthetic versatility and tunable physicochemical characteristics.
N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine structure
760903-26-2 structure
Product name:N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine
CAS No:760903-26-2
MF:C8H8N4S2
MW:224.305917739868
MDL:MFCD22374975
CID:4716788

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Chemical and Physical Properties

Names and Identifiers

    • N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine
    • 1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine
    • FCH1615551
    • T5366
    • guanidine, N-[4-(3-thienyl)-2-thiazolyl]-
    • N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine
    • MDL: MFCD22374975
    • Inchi: 1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12)
    • InChI Key: LDRPCAKURPEDJK-UHFFFAOYSA-N
    • SMILES: S1C(/N=C(\N)/N)=NC(=C1)C1=CSC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Topological Polar Surface Area: 134
  • XLogP3: 1.4

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Security Information

  • Storage Condition:(BD508830)

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N222175-250mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2
250mg
$ 380.00 2022-06-03
TRC
N222175-500mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2
500mg
$ 600.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428467-1g
1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine
760903-26-2 97%
1g
¥3456.00 2024-07-28
abcr
AB413353-1g
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine; .
760903-26-2
1g
€397.00 2025-03-19
A2B Chem LLC
AJ07554-500mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2 >95%
500mg
$523.00 2024-04-19
abcr
AB413353-500 mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2
500MG
€313.80 2023-02-03
Chemenu
CM525043-1g
1-(4-(Thiophen-3-yl)thiazol-2-yl)guanidine
760903-26-2 97%
1g
$320 2023-01-04
TRC
N222175-100mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2
100mg
$ 185.00 2022-06-03
abcr
AB413353-1 g
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine
760903-26-2
1g
€406.00 2023-04-24
abcr
AB413353-500mg
N-[4-(3-Thienyl)-1,3-thiazol-2-yl]guanidine; .
760903-26-2
500mg
€333.00 2025-03-19

Additional information on N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine

Professional Introduction to N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine (CAS No. 760903-26-2)

N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine, a compound with the chemical identifier CAS No. 760903-26-2, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic guanidine derivative exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug development. The compound's molecular architecture, featuring a thiophene ring fused with a thiazole core and a guanidine moiety, positions it as a promising candidate for further exploration in various therapeutic areas.

The synthesis of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine involves a series of meticulously designed chemical transformations that highlight the ingenuity of modern synthetic methodologies. The incorporation of the thiophene ring not only imparts distinct electronic properties but also enhances the compound's solubility and bioavailability, making it an attractive scaffold for drug design. Recent studies have demonstrated that this compound can interact with biological targets in novel ways, potentially leading to the development of new therapeutic agents.

In the realm of medicinal chemistry, N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine has been investigated for its pharmacological properties, particularly its ability to modulate enzyme activity and cellular signaling pathways. Preliminary research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. The guanidine group, known for its versatile reactivity, plays a crucial role in these interactions, facilitating the formation of stable complexes with biological targets.

The thiazole core of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine contributes to its unique pharmacophoric features, enabling it to engage with specific binding sites on proteins and enzymes. This structural motif is widely recognized for its presence in numerous bioactive molecules, underscoring its importance in drug discovery. The thiophene ring further enhances the compound's pharmacological profile by contributing to its lipophilicity and metabolic stability, which are critical factors in determining drug efficacy and safety.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinities and mechanisms of action of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine with high accuracy. These computational studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. By leveraging machine learning algorithms and molecular dynamics simulations, scientists have been able to optimize the structure of this compound to improve its pharmacological properties.

The potential applications of N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science, where its unique chemical properties could lead to innovative solutions for crop protection and advanced materials. The versatility of this compound underscores its importance as a building block for future chemical discoveries.

In conclusion, N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine (CAS No. 760903-26-2) represents a significant contribution to the field of chemical biology and drug development. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine will play an increasingly important role in addressing complex medical challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:760903-26-2)N-4-(3-Thienyl)-1,3-thiazol-2-ylguanidine
A917702
Purity:99%
Quantity:1g
Price ($):358.0